molecular formula C15H25ClN2 B068915 1,3-Dicyclohexyl-imidazolium chloride CAS No. 181422-72-0

1,3-Dicyclohexyl-imidazolium chloride

Cat. No.: B068915
CAS No.: 181422-72-0
M. Wt: 268.82 g/mol
InChI Key: UPJKDKOHHMKJAY-UHFFFAOYSA-M
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Description

1,3-Dicyclohexyl-imidazolium chloride is an organic compound with the molecular formula C15H25ClN2. It is a member of the imidazolium family, characterized by the presence of a positively charged imidazolium ring. This compound is notable for its applications in various fields, including catalysis and materials science.

Scientific Research Applications

1,3-Dicyclohexyl-imidazolium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.

    Biology: The compound has been studied for its potential antimicrobial properties and its ability to interact with biological membranes.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.

    Industry: It is used in the production of ionic liquids, which are employed as solvents and catalysts in green chemistry applications.

Safety and Hazards

1,3-Dicyclohexyl-imidazolium Chloride can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .

Future Directions

1,3-Dicyclohexyl-imidazolium Chloride can be used as a catalyst, especially in ionic liquid catalytic reactions in organic synthesis . It can also be used in the synthesis of aromatic compounds and nucleophilic substitution reactions in organic chemistry . Furthermore, it can be used in the synthesis of biologically active compounds, such as drugs and pesticides .

Biochemical Analysis

Biochemical Properties

It is known to be used as a catalyst in organic synthesis This suggests that it may interact with various enzymes, proteins, and other biomolecules to facilitate biochemical reactions

Molecular Mechanism

It is known to act as a catalyst in organic synthesis , suggesting that it may interact with biomolecules at the molecular level to exert its effects

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dicyclohexyl-imidazolium chloride can be synthesized through the alkylation of imidazole with cyclohexyl halides. A common method involves the reaction of imidazole with cyclohexyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the imidazolium salt.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure the high purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclohexyl-imidazolium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted with other nucleophiles, leading to the formation of different imidazolium salts.

    Oxidation and Reduction: The imidazolium ring can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other nucleophiles. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired redox transformations.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield a variety of alkylated imidazolium salts, while oxidation reactions may produce imidazolium oxides.

Comparison with Similar Compounds

1,3-Dicyclohexyl-imidazolium chloride can be compared with other imidazolium salts such as:

    1,3-Dimethyl-imidazolium chloride: This compound is less bulky and may have different solubility and reactivity profiles.

    1,3-Diethyl-imidazolium chloride: Similar in structure but with ethyl groups instead of cyclohexyl groups, leading to different physical and chemical properties.

    1,3-Dibutyl-imidazolium chloride: The longer alkyl chains can influence the compound’s hydrophobicity and interaction with other molecules.

The uniqueness of this compound lies in its bulky cyclohexyl groups, which can provide steric hindrance and influence the compound’s reactivity and interactions in various applications.

Properties

IUPAC Name

1,3-dicyclohexylimidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N2.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h11-15H,1-10H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJKDKOHHMKJAY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C[N+](=C2)C3CCCCC3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449781
Record name 1,3-DICYCLOHEXYL-IMIDAZOLIUM CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181422-72-0
Record name 1,3-DICYCLOHEXYL-IMIDAZOLIUM CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dicyclohexylimidazolium Chloride (This product is only available for selling domestically in Japan)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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